N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H15FN4O2S and its molecular weight is 370.4. The purity is usually 95%.
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Scientific Research Applications
Metabolic and Disposition Studies
Studies of Metabolism and Disposition of Potent HIV Integrase Inhibitors
Using 19F-nuclear magnetic resonance (NMR), research has explored the metabolic fate and excretion balance of potent HIV integrase inhibitors, highlighting the utility of fluorine in tracking the metabolic pathways of such compounds. Both compounds discussed were primarily eliminated through metabolism, with major metabolites identified in rat and dog studies, showcasing the chemical's role in understanding drug metabolism and disposition (E. Monteagudo et al., 2007).
Molecular Structure Analysis
Raltegravir Monohydrate
This research elucidated the hydrated molecular structure of a potent HIV integrase inhibitor, demonstrating the significance of the compound's structural analysis in drug design. The study provides insights into the molecular conformations and interactions that contribute to the compound's efficacy, illustrating the importance of detailed structural analysis in the development of therapeutic agents (T. Yamuna et al., 2013).
Synthesis and Activity of Derivatives
Non-acidic Antiinflammatory Compounds
Research into benzamides and derivatives has revealed their potential in anti-inflammatory applications. The study synthesized and evaluated various derivatives for their anti-inflammatory activity, highlighting the compound's versatility in drug development for conditions characterized by inflammation (J. Robert et al., 1994).
Improved Syntheses and Analysis of Transporter Binding Effects
The synthesis and conjugation of certain analogues with fluorescent probes have enabled the study of human equilibrative nucleoside transporter levels, offering insights into the potential antitumor efficacy of drugs like gemcitabine. This research demonstrates the application of the compound in creating tools for cancer treatment evaluation (M. Robins et al., 2010).
Antimicrobial Activity
Synthesis and Antibacterial Studies
New derivatives containing fluorobenzamide have been synthesized and evaluated for their antibacterial activity. The research underlines the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial strains, underscoring the compound's relevance in addressing global health challenges (Suhaila Sapari et al., 2014).
Properties
IUPAC Name |
N-[4-amino-2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-13-9-5-4-8-12(13)10-26-18-22-15(20)14(17(25)23-18)21-16(24)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)(H3,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBUBWOCXEROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.